tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate
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Overview
Description
tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate: is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a hydroxy-methoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-methoxybutyl derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups without affecting the amine .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also be used as a model compound to investigate the metabolism and toxicity of carbamate derivatives .
Medicine: This approach can improve the bioavailability and stability of certain pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active hydroxy-methoxybutyl derivative. This process can be catalyzed by enzymes or occur under acidic or basic conditions. The released derivative can then interact with molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
- tert-butyl N-(3-hydroxybutyl)carbamate
- tert-butyl N-(4-methoxybutyl)carbamate
- tert-butyl N-(3-hydroxy-4-methylbutyl)carbamate
Comparison: tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the butyl chain.
Properties
CAS No. |
1703016-55-0 |
---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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